molecular formula C22H29N3O4S B2677757 1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone CAS No. 887459-34-9

1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B2677757
CAS No.: 887459-34-9
M. Wt: 431.55
InChI Key: VAHGPOGWYHFQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Indole Derivatives in Medicinal Chemistry

Indole derivatives have been central to drug discovery since their isolation from natural sources in the late 19th century. The Fischer indole synthesis, developed in 1883, enabled the systematic production of indole scaffolds by cyclizing phenylhydrazines with ketones or aldehydes under acidic conditions. This method laid the groundwork for synthesizing structurally diverse indole analogues, including tryptophan-derived metabolites like serotonin and melatonin.

By the mid-20th century, advances such as the Leimgruber-Batcho synthesis expanded access to N-substituted indoles, facilitating the development of compounds like indomethacin (a nonsteroidal anti-inflammatory drug). Contemporary techniques, including C-H activation and regioselective functionalization, now allow precise modifications of the indole nucleus to optimize bioactivity.

Table 1: Milestones in Indole Derivative Development

Year Advancement Impact
1883 Fischer indole synthesis Enabled scalable indole production
1960 Discovery of indole alkaloids Inspired anticancer drug development
2010 C-H functionalization methods Improved regioselective modifications

The indole nucleus’s ability to mimic protein structures and engage in π-π stacking interactions has made it indispensable in targeting enzymes and receptors. For example, sunitinib, an indole-based tyrosine kinase inhibitor, leverages this property for anticancer activity.

Significance of Morpholine Moieties in Bioactive Molecules

Morpholine, a six-membered heterocycle containing oxygen and nitrogen, enhances drug solubility and metabolic stability through its polar yet non-ionizable structure. Its incorporation into pharmaceuticals like gefitinib (an EGFR inhibitor) improves blood-brain barrier penetration and reduces off-target interactions.

Table 2: Morpholine-Containing Drugs and Their Targets

Drug Target Therapeutic Use
Aprepitant NK1 receptor Antiemetic
Linezolid Bacterial ribosome Antibiotic
Gefitinib EGFR kinase Non-small cell lung cancer

Morpholine’s conformational flexibility allows it to act as a hydrogen bond acceptor, enhancing binding affinity to kinase active sites. In the compound under study, the 2,6-dimethylmorpholino group may reduce metabolic oxidation while optimizing lipophilicity for tissue penetration.

Importance of Thioether Linkages in Heterocyclic Compounds

Thioether (-S-) bonds confer unique stability and electronic effects compared to ether or amine linkages. In 1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone, the thioether connects the indole C3 position to a morpholino-2-oxoethyl group, potentially enhancing resistance to enzymatic cleavage.

Recent advancements in thioetherification, such as the proton transfer dual ionization (PTDI) mechanism, enable metal-free synthesis of aryl thioethers under mild conditions. This method’s regioselectivity is critical for constructing complex hybrids like the target compound.

Table 3: Biological Roles of Thioether Linkages

Compound Class Role of Thioether Example Drug
Penicillins Stabilizes β-lactam ring Ampicillin
Cysteine protease inhibitors Coordinates catalytic zinc ions K11777 (antiparasitic)
Kinase inhibitors Modulates hydrophobic interactions Dasatinib

Emergence and Classification of this compound

This hybrid compound belongs to a novel class of indole-morpholine conjugates designed to synergize indole’s multitarget potential with morpholine’s pharmacokinetic advantages. Its structure features:

  • Indole core : Engages in hydrophobic interactions with protein binding pockets.
  • Thioether linkage : Enhances metabolic stability and electronic polarization.
  • Dual morpholine groups : The 2,6-dimethylmorpholino moiety improves solubility, while the 2-morpholino-2-oxoethyl group may modulate kinase inhibition.

The compound’s classification aligns with dual-pharmacophore hybrids, a growing trend in oncology and antimicrobial research.

Theoretical Framework for Indole-Based Bioactive Compounds

Indole derivatives interact with biological targets through three key mechanisms:

  • Planar aromatic system : Facilitates intercalation into DNA or stacking with receptor aromatic residues.
  • Pyrrole NH group : Acts as a hydrogen bond donor, critical for enzyme inhibition.
  • Substituent positioning : C3 and N1 modifications (e.g., thioether and morpholine groups) fine-tune selectivity and potency.

Quantum mechanical studies suggest that the electron-rich thioether in the target compound polarizes the indole ring, enhancing its affinity for ATP-binding pockets in kinases. Meanwhile, morpholine’s puckered conformation introduces steric effects that may prevent drug efflux.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-16-11-25(12-17(2)29-16)21(26)14-24-13-20(18-5-3-4-6-19(18)24)30-15-22(27)23-7-9-28-10-8-23/h3-6,13,16-17H,7-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHGPOGWYHFQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A morpholine ring , which is known for enhancing solubility and bioavailability.
  • An indole moiety , recognized for its diverse pharmacological properties.
  • A thioether group , which may contribute to its biological activity by influencing molecular interactions.

Cytotoxicity

Research has indicated that indole derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study evaluating the cytotoxicity of several indole derivatives, the compound demonstrated an LC50 value of approximately 0.55 μM against MCF-7 breast cancer cells, indicating potent anti-cancer activity compared to standard treatments like doxorubicin .
Cell LineLC50 (μM)
HepG20.90
MCF-70.55
HeLa0.50

This data suggests that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cell lines (IC50 > 100 μg/ml) .

Anti-inflammatory Activity

The compound has been evaluated for its potential as a non-steroidal anti-inflammatory drug (NSAID). In vitro studies demonstrated its ability to inhibit the COX-2 enzyme , a key player in inflammatory processes. The synthesized derivatives showed promising results in reducing inflammation, which could be beneficial for conditions such as arthritis .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the indole core significantly affect biological activity:

  • Substituents at position 1 of the indole ring enhance binding affinity to target enzymes.
  • The presence of electron-withdrawing groups increases potency against COX-2 inhibition.

Case Studies

  • Indole Derivatives as COX-2 Inhibitors : A study synthesized various indole derivatives and tested them for COX-2 inhibition. The results indicated that certain modifications led to enhanced anti-inflammatory properties, making these compounds suitable candidates for further development as therapeutic agents .
  • Cytotoxicity in Cancer Research : Another investigation into the cytotoxic effects of indole derivatives highlighted the promising results of this compound against multiple cancer cell lines, emphasizing its potential in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of indole-ethanone derivatives with variable substituents. Below is a comparative analysis with structurally analogous compounds identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound Not Provided C₂₁H₂₇N₃O₄S 441.52 2,6-Dimethylmorpholino, 2-morpholino-2-oxoethylthio
2-(3-((4-Bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone Not Provided C₂₃H₂₄BrN₂O₂S 505.42 4-Bromobenzylthio (replaces 2-morpholino-2-oxoethylthio)
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone 292855-52-8 C₁₆H₁₃NO₃S 299.34 Phenylsulfonyl group (simpler structure, lacks morpholino substituents)

Key Findings:

Substituent Impact on Molecular Weight and Lipophilicity: The target compound’s molecular weight (441.52 g/mol) is higher than the phenylsulfonyl analog (299.34 g/mol) due to the bulky morpholino groups. The bromine-containing analog (505.42 g/mol) has even greater mass, which may affect solubility and bioavailability .

Functional Group Variations: Replacing the 2-morpholino-2-oxoethylthio group (target) with a 4-bromobenzylthio group () introduces a halogen atom. Bromine’s electronegativity could alter binding interactions in biological targets (e.g., enzymes or receptors). The phenylsulfonyl group in ’s compound lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to morpholino-containing analogs.

Synthetic and Analytical Considerations: The target compound’s complexity necessitates advanced crystallographic tools (e.g., SHELXL/SHELXS) for structural validation . Simpler analogs like the phenylsulfonyl derivative () may prioritize cost-effective synthesis but lack the tailored pharmacophore features of morpholino-based structures.

Biological Activity Hypotheses: Morpholino groups are common in kinase inhibitors (e.g., PI3K/mTOR pathways), suggesting the target compound could interact with similar targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-dimethylmorpholino)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling morpholine derivatives with functionalized indole intermediates. Key parameters include:

  • Temperature control : Reactions often require 60–80°C for amide bond formation or thioether linkages .
  • Catalysts : Palladium-based catalysts or base catalysts (e.g., K₂CO₃) for nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, cyclohexane/EtOAc gradients) and recrystallization (methanol) achieve >95% purity .
    • Analytical validation : Thin-layer chromatography (TLC) for reaction monitoring and NMR (¹H/¹³C) for structural confirmation .

Q. How should researchers validate the structural integrity of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for morpholine protons (δ 3.4–3.7 ppm), indole aromatic protons (δ 7.0–8.2 ppm), and carbonyl groups (δ 165–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Cell-based assays :

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
    • Target identification : Molecular docking studies with proteins (e.g., PHGDH) to predict binding modes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Approach :

  • Derivatization : Modify the morpholino group (e.g., 2,6-dimethyl vs. unsubstituted morpholine) to assess steric effects on bioactivity .
  • Thioether replacement : Substitute the -S- group with -O- or -NH- to evaluate electronic contributions to target binding .
  • Data analysis : Compare IC₅₀ values across derivatives using dose-response curves and statistical models (e.g., ANOVA) .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Case example : Discrepancies in cytotoxicity data may arise from:

  • Assay conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hours) .
  • Compound stability : Test degradation in cell culture media via LC-MS over 24 hours to confirm active species .
    • Validation : Replicate studies in ≥3 independent labs with standardized protocols .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic studies : Monitor intermediates via time-resolved NMR or in situ IR spectroscopy .
  • Computational modeling : Density functional theory (DFT) to simulate transition states for morpholino-indole coupling .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Models :

  • Rodent studies : Dose escalation (10–100 mg/kg) with plasma sampling for LC-MS-based pharmacokinetics (t₁/₂, Cₘₐₓ) .
  • Toxicology : Histopathological analysis of liver/kidney tissues after 28-day exposure .
    • Challenges : Address low solubility via formulation with PEG or cyclodextrin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.